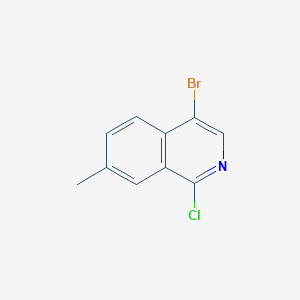

4-Bromo-1-chloro-7-methylisoquinoline

Description

Properties

IUPAC Name |

4-bromo-1-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZBFEFWWHJZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as a brominating agent.

- Solvent: Nitrobenzene or other inert aromatic solvents that stabilize the reaction intermediates.

- Conditions: Low temperature (0–5°C) to control regioselectivity and avoid polybromination.

- Mechanism: Electrophilic substitution preferentially occurs at the 4-position of isoquinoline due to electronic density distribution influenced by the nitrogen atom and methyl substituent.

Chlorination

- Reagents: Phosphorus oxychloride (POCl₃) or other chlorinating agents.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Conditions: Elevated temperatures (~80°C) to facilitate chlorination at the 1-position, often via directed metalation or electrophilic substitution.

- Mechanism: Chlorination at the 1-position may be assisted by the electron-withdrawing effect of the nitrogen atom and the steric influence of the methyl group at position 7.

Methyl Group Introduction (If Not Pre-installed)

- Method: Friedel-Crafts alkylation or directed C–H functionalization techniques.

- Reagents: Methylating agents such as methyl iodide or methyl triflate, often in the presence of Lewis acids.

- Conditions: Mild to moderate temperatures to avoid side reactions.

Representative Reaction Scheme

| Step | Reagents/Conditions | Purpose | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1. Methylation (if needed) | Methyl iodide, Lewis acid catalyst, mild heating | Install methyl at position 7 | 70–75 | ≥98% |

| 2. Bromination | Br₂ or NBS, nitrobenzene, 0–5°C | Brominate at position 4 | 65–70 | ≥98% |

| 3. Chlorination | POCl₃, DMF, 80°C | Chlorinate at position 1 | 75–80 | ≥95% |

Regioselectivity and Mechanistic Insights

- Regioselectivity: The methyl group at position 7 exerts an electron-donating resonance effect, increasing electron density at the 4-position, favoring bromination there.

- Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) show enhanced electron density at C-4, rationalizing selective bromination.

- Kinetic Monitoring: In-situ Fourier-transform infrared spectroscopy (FTIR) can track intermediate formation, confirming electrophilic aromatic substitution pathways.

Analytical Validation

- Nuclear Magnetic Resonance (NMR):

- ^1H and ^13C NMR confirm substitution patterns.

- 2D NMR techniques (HSQC, HMBC) help assign peaks affected by halogen substituents.

- Bromine substitution at C-4 typically causes downfield shifts in ^13C NMR (~130–135 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns due to Br and Cl.

- High-Performance Liquid Chromatography (HPLC): Ensures purity ≥95–98%.

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) validates molecular geometry and exact substitution sites.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Starting Material | 7-Methylisoquinoline or isoquinoline derivatives |

| Bromination Agent | Br₂ or NBS |

| Bromination Solvent | Nitrobenzene |

| Bromination Temperature | 0–5°C |

| Chlorination Agent | POCl₃ |

| Chlorination Solvent | DMF |

| Chlorination Temperature | ~80°C |

| Methylation Method | Friedel-Crafts or directed C–H functionalization (if needed) |

| Purity Verification | HPLC (≥95%), NMR, HRMS, SC-XRD |

| Typical Yields | Bromination: 65–70%, Chlorination: 75–80% |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-7-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ring structure.

Common Reagents and Conditions

Bromine and Chlorine: Used for halogenation reactions.

Nitrobenzene: Often used as a solvent in bromination reactions.

Oxidizing and Reducing Agents: Various agents can be employed depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-chloro-7-methylisoquinoline is being investigated for its potential therapeutic applications, including:

- Anticancer Activity : Preliminary studies indicate that this compound may interact with specific biological targets involved in tumor growth and survival pathways.

- Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various pathogens.

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It can be utilized in the preparation of various substituted isoquinoline derivatives, which are valuable in pharmaceutical research .

Analytical Chemistry

In analytical chemistry, this compound has been used as a fluorescent probe for detecting metal ions such as Cu²⁺ in solution. The synthesis and characterization of these probes involve techniques like NMR, FTIR, and mass spectrometry .

Research into the biological activity of this compound focuses on its interaction with enzymes and receptors:

- Binding Affinity Studies : Investigations have shown that the compound may bind to specific molecular targets, altering their activity and leading to various biological responses.

- Mechanism of Action : Understanding the pharmacological profile of this compound is critical for elucidating its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-7-methylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Similarity Analysis of Structural Analogs

lists compounds with high structural similarity scores (0.90–0.92), such as 15936-81-9 and 52488-36-5, which likely share the isoquinoline backbone with halogen/alkyl substitutions. These analogs may differ in substituent positions (e.g., Br at C5 instead of C4), altering electronic properties and biological activity .

Biological Activity

4-Bromo-1-chloro-7-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique substitution pattern that includes bromine, chlorine, and a methyl group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₁₀H₇BrClN, with a molecular weight of 256.52 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves binding to specific molecular targets, which alters their activity and leads to various biological responses. This interaction can modulate metabolic pathways and influence cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies comparing its efficacy against common pathogens, it demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.2 |

| Escherichia coli | 3.5 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, in vitro assays revealed that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against antibiotic-resistant strains of S. aureus. The results indicated that it could reduce bacterial load significantly in infected animal models, suggesting its potential use in treating resistant infections .

- Case Study on Anticancer Properties : Another investigation focused on the compound's effects on colorectal cancer cells. It was found to inhibit cell proliferation and promote apoptosis through the upregulation of pro-apoptotic proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination and chlorination processes applied to isoquinoline derivatives. A common synthetic route includes:

- Bromination of isoquinoline hydrochlorides using bromine in nitrobenzene.

- Subsequent chlorination to introduce the chlorine substituent.

This method allows for the production of high-purity compounds suitable for biological testing .

Comparison with Similar Compounds

The structural characteristics of this compound allow it to be compared with other isoquinoline derivatives regarding biological activity. Below is a comparison table highlighting some related compounds:

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-1-chloro-7-methylisoquinoline, particularly regarding regioselectivity?

A regioselective approach often involves halogenation or cross-coupling reactions. For bromination, electrophilic substitution at the 4-position of the isoquinoline core can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Chlorination at the 1-position may require directed metalation or transition-metal catalysis. Methyl group introduction at the 7-position could involve Friedel-Crafts alkylation or directed C–H functionalization. Structural validation via NMR and X-ray crystallography (if available) is critical to confirm regiochemistry .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR verify substitution patterns. HPLC (≥98% purity) is essential for quantifying impurities, especially halogenated byproducts. Comparative analysis with PubChem data (e.g., InChIKey, spectroscopic profiles) ensures consistency with known standards .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DCM) under inert atmosphere (N/Ar) and employ Schlenk-line techniques. For highly reactive intermediates, low-temperature reactions (-78°C to 0°C) and quench protocols with degassed solutions can minimize degradation. Purity checks via TLC or inline IR spectroscopy help monitor stability .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Cross-validate data using complementary techniques:

- NMR ambiguity : Perform 2D experiments (COSY, HSQC) or compare with DFT-simulated spectra.

- Mass spectrometry anomalies : Use isotope pattern analysis to distinguish between molecular ions and adducts. Iterative refinement of synthetic conditions (e.g., catalyst loading, temperature) may reduce side reactions causing discrepancies .

Q. What methodologies optimize reaction yields for halogenated isoquinoline derivatives under catalytic conditions?

Design of Experiments (DOE) can systematically test variables (e.g., catalyst type, solvent polarity, temperature). For Pd-catalyzed cross-couplings, ligands like XPhos enhance selectivity for bulky substrates. Kinetic studies (e.g., in situ IR) identify rate-limiting steps, enabling targeted optimization .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Computational tools (DFT, Hammett plots) model electron-withdrawing effects of Br/Cl on reaction centers. The methyl group at C7 may sterically hinder coupling at adjacent positions. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura with varying boronic acids) provides empirical insights .

Q. What advanced techniques track degradation pathways of this compound under physiological conditions?

Simulate physiological environments (pH 7.4, 37°C) and use LC-HRMS to identify degradation products. Isotope labeling (- or -substituted analogs) traces metabolic pathways. Surface-enhanced Raman spectroscopy (SERS) can monitor real-time interactions with biomolecules .

Q. How to reconcile discrepancies between computational predictions and experimental outcomes in regioselective functionalization?

Reassess computational models by incorporating solvent effects and explicit transition states. Experimental controls (e.g., radical scavengers, isotopic labeling) can validate mechanistic hypotheses. Collaborative interdisciplinary reviews (e.g., computational + synthetic teams) enhance interpretation .

Methodological Guidance

- Literature Review : Use SciFinder or Reaxys with keywords like "halogenated isoquinoline synthesis" and "regioselectivity control" to identify precedents .

- Data Validation : Cross-reference experimental results with PubChem entries for analogous compounds to ensure consistency .

- Iterative Refinement : Adjust research questions based on preliminary data, as initial hypotheses may evolve with new evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.